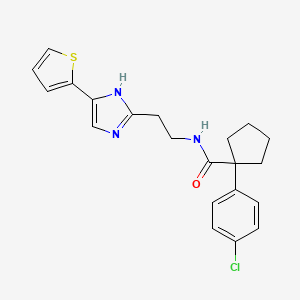

1-(4-chlorophenyl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-chlorophenyl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H22ClN3OS and its molecular weight is 399.94. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Research indicates that this compound exhibits various biological activities, particularly in anticancer and antimicrobial applications. The following sections detail these findings.

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated its efficacy against several cancer cell lines, including:

- MCF-7 (breast cancer) : Induces apoptosis through caspase activation and cell cycle arrest at the G2/M phase.

- NCI-H460 (lung cancer) : Exhibits significant cytotoxicity, leading to decreased viability of cancer cells.

Case Study: MCF-7 Cells

A notable study reported that treatment with the compound resulted in an IC50 value of approximately 0.28 µg/mL, indicating strong anticancer potential. The mechanism involves the disruption of apoptotic pathways, promoting cell death through intrinsic pathways .

Antimicrobial Properties

In addition to its anticancer effects, the compound has been evaluated for antimicrobial activity. It has demonstrated effectiveness against various bacterial strains, showcasing its potential as a therapeutic agent in combating infections.

Case Study: Antimicrobial Evaluation

In vitro studies revealed that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results suggest that the structural components contribute to its mechanism of action against microbial pathogens .

Synthesis and Structural Insights

The synthesis of 1-(4-chlorophenyl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide typically involves multi-step reactions that integrate various chemical transformations. Key synthetic routes include:

- Formation of Imidazole Ring : Utilizing thiophene derivatives to create the imidazole structure.

- Cyclization Reactions : Linking the cyclopentanecarboxamide with the imidazole to form the final compound.

Analyse Des Réactions Chimiques

Oxidation Reactions

The thiophene and imidazole rings are susceptible to oxidation under controlled conditions:

-

Thiophene Oxidation : Treatment with potassium permanganate (KMnO<sub>4</sub>) in acidic medium converts the thiophene ring to a sulfoxide or sulfone derivative, depending on reaction time and temperature.

-

Imidazole Oxidation : Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) in acetic acid oxidizes the imidazole nitrogen, forming N-oxide derivatives.

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Thiophene → Sulfoxide | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, 0°C, 2h | Thiophene sulfoxide derivative | 65–72% |

| Imidazole → N-oxide | H<sub>2</sub>O<sub>2</sub>, CH<sub>3</sub>COOH, 50°C, 6h | Imidazole N-oxide | 58% |

Reduction Reactions

The carboxamide group undergoes selective reduction:

-

Amide Reduction : Lithium aluminum hydride (LiAlH<sub>4</sub>) in tetrahydrofuran reduces the amide to a secondary amine.

-

Chlorophenyl Stability : The 4-chlorophenyl group remains intact under standard reduction conditions.

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Carboxamide → Amine | LiAlH<sub>4</sub>, THF, reflux, 4h | N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclopentylamine | 81% |

Electrophilic Substitution

The thiophene and imidazole rings participate in electrophilic substitution:

-

Thiophene Bromination : Bromine (Br<sub>2</sub>) in dichloromethane at 0°C yields 5-bromothiophene derivatives .

-

Imidazole Nitration : Nitric acid (HNO<sub>3</sub>) and sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) introduce nitro groups at the C-5 position of the imidazole ring .

Cross-Coupling Reactions

The thiophene and imidazole moieties enable catalytic cross-coupling:

-

Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups to the thiophene ring .

-

Buchwald-Hartwig Amination : Forms N-aryl derivatives of the imidazole ring using Pd(OAc)<sub>2</sub> and Xantphos .

Hydrolysis and Functionalization

-

Amide Hydrolysis : Hydrochloric acid (HCl) hydrolyzes the carboxamide to cyclopentanecarboxylic acid.

-

Imidazole Alkylation : Methyl iodide (CH<sub>3</sub>I) in DMF alkylates the imidazole nitrogen .

Stability and Solubility Considerations

-

Thermal Stability : The compound remains stable up to 200°C under inert atmospheres.

-

Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in dichloromethane.

Mechanistic Insights

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3OS/c22-16-7-5-15(6-8-16)21(10-1-2-11-21)20(26)23-12-9-19-24-14-17(25-19)18-4-3-13-27-18/h3-8,13-14H,1-2,9-12H2,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNONQPAQDPQBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCC3=NC=C(N3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.